molecular formula C16H10O6 B1649296 3'-Methoxycoumestrol CAS No. 13360-66-2

3'-Methoxycoumestrol

Cat. No. B1649296
CAS RN: 13360-66-2
M. Wt: 298.25
InChI Key: MQORJFLPGOCLDS-UHFFFAOYSA-N
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Description

3’-Methoxycoumestrol is a natural product found in Derris cuneifolia and Medicago sativa . It belongs to the chemical family of coumarins . The molecular formula of 3’-Methoxycoumestrol is C16H10O6 and it has a molecular weight of 298.25 .


Molecular Structure Analysis

The IUPAC name of 3’-Methoxycoumestrol is 3,9-dihydroxy-8-methoxy- 1benzofuro [3,2-c]chromen-6-one . The InChI key is MQORJFLPGOCLDS-UHFFFAOYSA-N . The structure can be represented by the SMILES string: COC1=C (C=C2C (=C1)C3=C (O2)C4=C (C=C (C=C4)O)OC3=O) .


Physical And Chemical Properties Analysis

3’-Methoxycoumestrol appears as yellow or brown crystals . It is soluble in DMSO and Methanol . It has a boiling point of 426.6±24.0°C at 760 mmHg and a melting point of 329 - 329.5 °C . The density of 3’-Methoxycoumestrol is 1.558±0.06 g/cm3 .

Scientific Research Applications

Antioxidant and Cancer Chemoprevention Properties

3'-Methoxycoumestrol, a polyphenol, exhibits promising therapeutic applications as a phytoestrogen, antioxidant, and potential cancer chemoprevention agent. Its interaction with bovine serum albumin protein (BSA) has been studied, revealing significant preservation of its antioxidant properties. This interaction is stronger than with other phytoestrogens, suggesting coumestrol's potential in therapeutic applications and as a component in albumin nanoparticles (Montero et al., 2019).

Enzyme Inhibition and Antioxidant Activity

Coumestrol has been evaluated for its effects on enzymes associated with diseases like Alzheimer’s, glaucoma, and diabetes. It shows inhibitory effects against enzymes like acetylcholinesterase and α-glycosidase. Additionally, its antioxidant activity has been confirmed through various assays, comparing favorably to reference antioxidants like butylated hydroxyanisole and Trolox (Durmaz et al., 2022).

Phytoestrogen Properties and Interaction with Plants

The phytoestrogenic properties of coumestrol, specifically 3'-methoxycoumestrol, have been noted in various studies. For instance, its presence in annual Medicago species and its response to fungal pathogens indicate its potential influence on the estrogenic activity of medic pastures (Francis & Millington, 1971). Additionally, the chemical constituents of Mucuna birdwoodiana stem barks, including 3'-methoxycoumestrol, suggest its significance in plant biology and potential therapeutic applications (Gong et al., 2010).

Impact on Human and Animal Health

Studies have explored the estrogenic activity of coumestrol and related compounds, including 3'-methoxycoumestrol. These compounds have been shown to influence estrogenic activity, with modifications to their chemical structure affecting their biological activity (Bickoff et al., 1960). Moreover, the presence of coumestrol in the plasma of mares after ingestion of phytoestrogen-rich plants indicates its impact on reproductive health in animals (Ferreira-Dias et al., 2013).

Future Directions

Future research could focus on further understanding the synthesis of 3’-Methoxycoumestrol, its specific chemical reactions, and its mechanism of action. More studies are also needed to explore its safety and hazards, especially its impact on reproductive health . Additionally, its presence in various plants and its effects on livestock health could be areas of interest .

properties

IUPAC Name

3,9-dihydroxy-8-methoxy-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6/c1-20-13-5-9-12(6-10(13)18)21-15-8-3-2-7(17)4-11(8)22-16(19)14(9)15/h2-6,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQORJFLPGOCLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928204
Record name 3,9-Dihydroxy-8-methoxy-6H-[1]benzofuro[3,2-c][1]benzopyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,8-Dihydroxy-9-methoxycoumestan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3'-Methoxycoumestrol

CAS RN

13360-66-2
Record name 3'-Methoxycoumestrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Dihydroxy-8-methoxy-6H-[1]benzofuro[3,2-c][1]benzopyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

329 - 329.5 °C
Record name 3,8-Dihydroxy-9-methoxycoumestan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
EM Bickoff, RR Spencer, BE Knuckles… - Journal of Agricultural …, 1966 - ACS Publications
… ,suggesting that 3 '-methoxycoumestrol did not contain an orfAo-dihydroxyl grouping (74). … thispurpose by paper chromatography, the mixture of Compound III (3'-methoxycoumestrol) …
Number of citations: 31 pubs.acs.org
CM Francis, AJ Millington - Australian Journal of Agricultural …, 1971 - CSIRO Publishing
… 3'-methoxycoumestrol was only a minor constituent in each of the samples tested; but 4'-methoxycoumestrol was present in much larger quantities, and was present in a relatively …
Number of citations: 40 www.publish.csiro.au
EM Bickoff, GM Loper, CH Hanson, JH Graham… - Crop …, 1967 - Wiley Online Library
… Samples collected 12 days after infection had significant amounts of all compounds studied except 3'-methoxycoumestrol. SamEles collected 18 days after infection showed increases …
Number of citations: 56 acsess.onlinelibrary.wiley.com
JM Wyse, S Latif, S Gurusinghe, ED Berntsen… - Metabolites, 2021 - mdpi.com
… Coumestrol accumulated at higher concentrations in comparison to the coumestans 3′methoxycoumestrol and 4′methoxycoumestrol, while genistein accumulated at higher …
Number of citations: 9 www.mdpi.com
T Gong, D Wang, P Liu, R Chen - Zhongguo Zhong yao za zhi …, 2010 - europepmc.org
… Their structures were elucidated by various spectral analyses and identified as 3'-methoxycoumestrol(1), formononetin(2), genisten(3), 8-0-methylretusin(4), 7, 3'dihydroxy-5'-…
Number of citations: 5 europepmc.org
RW Kelly, DR Lindsay - Australian journal of agricultural research, 1975 - CSIRO Publishing
Three experiments were conducted to test the effect of the period of intake of feed containing coumestans, and the amount of coumestans in the feed, on the production of cervical …
Number of citations: 8 www.publish.csiro.au
RW Kelly, DR Lindsay - Australian Journal of Agricultural …, 1978 - CSIRO Publishing
… There were traces of 3'-methoxycoumestrol in both diets. Feed residues were weighed daily. The remaining 30 ewes were randomly divided into three groups of 10. …
Number of citations: 11 www.publish.csiro.au
J Wyse, S Latif, S Gurusinghe, J McCormick… - Animals, 2022 - mdpi.com
… Other notable coumestans include 3′methoxycoumestrol, trifoliol, sativol, repensol, lucernol, … Recently, 3′methoxycoumestrol has been quantified in bovine plasma after a grazing …
Number of citations: 5 www.mdpi.com
RAC Jones, DG Ferris - Annals of Applied Biology, 2001 - Wiley Online Library
… The phyto-oestrogens responsible include coumestans such as dihydroxycoumestan, 3 methoxycoumestrol and 4 -methoxycoumestrol. Infection by fungal foliar pathogens is the most …
Number of citations: 16 onlinelibrary.wiley.com
Y Tu, Y Yang, Y Li, C He - Pharmacological Research, 2021 - Elsevier
Naturally occurring coumestans are known as a collection of plant-derived polycyclic aromatic secondary metabolites which are characterized by the presence of an oxygen heterocyclic …
Number of citations: 28 www.sciencedirect.com

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